molecular formula C10H15NO B3157641 2-(2-Ethylphenoxy)ethan-1-amine CAS No. 850895-64-6

2-(2-Ethylphenoxy)ethan-1-amine

Cat. No.: B3157641
CAS No.: 850895-64-6
M. Wt: 165.23 g/mol
InChI Key: JLFUWUZHCQWJII-UHFFFAOYSA-N
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Description

2-(2-Ethylphenoxy)ethan-1-amine, also known as B-220, is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenoxy)ethan-1-amine typically involves the nucleophilic substitution of haloalkanes. One common method is the alkylation of ammonia with an alkyl halide, which leads to the formation of primary amines . The reaction is carried out in a sealed tube with a concentrated solution of ammonia in ethanol .

Industrial Production Methods

In industrial settings, the production of primary amines like this compound often involves a two-step process. First, a carbon-nitrogen bond is formed by reacting a nitrogen nucleophile with a carbon electrophile. In the second step, extraneous nitrogen substituents are removed to yield the pure amine product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenoxy)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogen acids for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines with different degrees of alkylation .

Scientific Research Applications

2-(2-Ethylphenoxy)ethan-1-amine has been of interest in various scientific research fields due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Ethylphenoxy)ethan-1-amine exerts its effects involves its interaction with molecular targets and pathways. For example, it may form imine derivatives through reactions with aldehydes or ketones, which are acid-catalyzed and reversible . These interactions can influence various biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-Ethylphenoxy)ethan-1-amine include:

  • 2-(2-Methoxyethoxy)ethanamine
  • 2-(2-Aminoethoxy)ethanol
  • N,N-Dimethylethanamine

Properties

IUPAC Name

2-(2-ethylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-9-5-3-4-6-10(9)12-8-7-11/h3-6H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFUWUZHCQWJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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